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Compound of Interest

Compound Name: R0O4988546

Cat. No.: B13406824

Disclaimer: No public information was found for the specific compound "R04988546." This
guide provides a comprehensive overview of the well-characterized and potent p300/CBP
catalytic inhibitor, A-485, as a representative example of this class of molecules.

This technical guide is intended for researchers, scientists, and drug development
professionals interested in the p300/CBP inhibitor A-485. It covers its mechanism of action,
guantitative data, and detailed experimental protocols.

Core Concepts: p300/CBP as Therapeutic Targets

The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly
homologous histone acetyltransferases (HATSs) that play a crucial role in regulating gene
expression.[1] They function as transcriptional co-activators by acetylating histone and non-
histone proteins, leading to a more open chromatin structure and facilitating transcription.[1]
Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making
them attractive therapeutic targets.[1]

A-485: A Potent and Selective p300/CBP Inhibitor

A-485 is a potent, selective, and drug-like small molecule inhibitor of the catalytic activity of
p300 and CBP.[2][3] It acts as an acetyl-CoA competitive inhibitor, effectively blocking the
acetyltransferase function of these proteins.[2][4]

Mechanism of Action
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A-485 selectively binds to the catalytic HAT domain of p300 and CBP, preventing the transfer of

acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein

substrates. This inhibition of acetylation leads to a decrease in the expression of key

oncogenes and other genes involved in cell proliferation and survival.[2] For instance, A-485

has been shown to inhibit the androgen receptor (AR) transcriptional program in prostate

cancer models.[2]

Quantitative Data

The following tables summarize the key quantitative data for A-485 and other relevant

p300/CBP inhibitors.

Table 1: In Vitro Potency and Selectivity of A-485

Target Assay Type IC50 (nM) Notes
Biochemical HAT Potent inhibition of
p300 3.5 . o
Assay catalytic activity.[2]
) ) Similar potency
Biochemical HAT
CBP 8.9 against the close
Assay
homolog CBP.[2]
Biochemical HAT High selectivity
PCAF >100,000 )
Assay against other HATs.[2]
Biochemical HAT High selectivity
GCN5 >100,000 )
Assay against other HATs.[2]
] Biochemical HAT High selectivity
Tip60 >100,000 i
Assay against other HATs.[2]
Biochemical HAT High selectivity
MOZ >100,000 )
Assay against other HATs.[2]
Biochemical HAT High selectivity
MORF >100,000 ,
Assay against other HATs.[2]
Biochemical HAT High selectivity
HAT1 >100,000 )
Assay against other HATs.[2]
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Table 2: Cellular Activity of A-485

Cell Line Assay Type Endpoint IC50 (nM)
PC-3 High Content Imaging H3K27ac Inhibition 2.5
LNCaP Proliferation Assay Cell Growth Inhibition a7

22Rv1 Proliferation Assay Cell Growth Inhibition 39

VCaP Proliferation Assay Cell Growth Inhibition 18
MOLM-16 Proliferation Assay Cell Growth Inhibition 11
MV-4-11 Proliferation Assay Cell Growth Inhibition 8

Signaling Pathways and Experimental Workflows
p300/CBP Signaling Pathway in Cancer

The following diagram illustrates the central role of p300/CBP in transcriptional activation and
how inhibitors like A-485 can block this process.
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Caption: p300/CBP signaling and the inhibitory action of A-485.
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Experimental Workflow: High-Content Imaging Assay for
H3K27ac Inhibition

This diagram outlines the workflow for assessing the cellular potency of p300/CBP inhibitors.

Start: Seed Cells
(e.g., PC-3)

Treat with A-485
(Dose-Response)
(Fix and Permeabilize Cells)
Incubate with Primary Antibody
(anti-H3K27ac)

:

Incubate with Fluorescent
Secondary Antibody

Acquire Images

(High-Content Imager)

Image Analysis:
Quantify Nuclear Fluorescence

End: Determine IC50

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13406824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Workflow for H3K27ac high-content imaging assay.

Experimental Protocols
Biochemical HAT Assay

This protocol is used to determine the in vitro potency of inhibitors against the histone
acetyltransferase activity of p300/CBP.

Materials:

e Recombinant human p300 or CBP (catalytic domain)

o Histone H3 peptide substrate

o Acetyl-CoA

e Test compound (e.g., A-485) in DMSO

o Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM KCI, 1 mM DTT, 0.1 mg/ml BSA)

» Detection reagent (e.g., luminescence-based or fluorescence-based acetyl-lysine detection
kit)

o 384-well microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add the test compound and recombinant p300/CBP enzyme to the wells of a 384-well plate
and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA.

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
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o Stop the reaction and add the detection reagent according to the manufacturer's instructions.
e Read the signal (luminescence or fluorescence) on a plate reader.

o Calculate the percent inhibition for each compound concentration relative to DMSO controls
and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol measures the effect of the inhibitor on the growth of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., LNCaP, 22Rv1)

Complete cell culture medium

Test compound (e.g., A-485) in DMSO

Cell viability reagent (e.g., CellTiter-Glo®)

96-well or 384-well clear-bottom, white-walled plates
Procedure:

o Seed the cells in the microplates at a predetermined density and allow them to adhere
overnight.

o Prepare serial dilutions of the test compound in cell culture medium.

o Add the diluted compound to the cells and incubate for a specific period (e.g., 72 hours) at
37°C in a humidified CO2 incubator.

o Equilibrate the plates to room temperature.
o Add the cell viability reagent to each well according to the manufacturer's protocol.

 Incubate for a short period to stabilize the luminescent signal.
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e Measure luminescence using a plate reader.

o Calculate the percent inhibition of cell growth for each concentration and determine the 1IC50
value.

High-Content Imaging for Histone Acetylation

This protocol quantifies the level of a specific histone acetylation mark (e.g., H3K27ac) in cells
following inhibitor treatment.

Materials:

Cells plated in a 96-well or 384-well imaging plate

e Test compound (e.g., A-485)

» Fixative (e.g., 4% paraformaldehyde)

» Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

e Blocking buffer (e.g., 5% BSA in PBS)

o Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)

» Fluorescently labeled secondary antibody

e Nuclear counterstain (e.g., Hoechst 33342)

e High-content imaging system

Procedure:

o Treat the cells with a dose-response of the test compound for a defined period (e.g., 3
hours).

» Fix the cells with paraformaldehyde.

¢ Permeabilize the cells with Triton X-100.
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» Block non-specific antibody binding with BSA.
 Incubate with the primary antibody.

e Wash and incubate with the fluorescently labeled secondary antibody and nuclear
counterstain.

e Acquire images using a high-content imaging system.

o Perform image analysis to define the nuclear region of interest based on the Hoechst stain
and quantify the mean fluorescence intensity of the histone acetylation mark within the
nucleus.

o Calculate the IC50 for the reduction in the histone acetylation mark.[2]

Conclusion

A-485 is a valuable tool for studying the biological roles of p300 and CBP and serves as a
promising lead compound for the development of novel cancer therapeutics. Its high potency
and selectivity, coupled with demonstrated activity in cellular and in vivo models, underscore
the potential of targeting the catalytic activity of these key epigenetic regulators. The
experimental protocols and workflows described in this guide provide a framework for the
evaluation of A-485 and other p300/CBP inhibitors in a research and drug discovery setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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